Product packaging for 6-(Methylsulfonylmethyl)pyridin-3-amine(Cat. No.:)

6-(Methylsulfonylmethyl)pyridin-3-amine

Cat. No.: B13883793
M. Wt: 186.23 g/mol
InChI Key: XGAXYEGVGAALON-UHFFFAOYSA-N
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Description

6-(Methylsulfonylmethyl)pyridin-3-amine is a high-purity chemical compound offered for research and development purposes. This molecule features a pyridine ring substituted with both a methylsulfonylmethyl group and an amine group, making it a valuable bifunctional intermediate in organic synthesis and medicinal chemistry. Researchers can utilize this compound as a key building block in the exploration of novel pharmaceutical agents, particularly in the development of targeted small molecules. Its structure suggests potential as a precursor in the synthesis of more complex heterocyclic compounds. The presence of the methylsulfonyl group can influence the pharmacokinetic properties of drug candidates, such as their metabolic stability and solubility. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the product's safety data sheet (SDS) and handle it with appropriate personal protective equipment (PPE) in a well-ventilated environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O2S B13883793 6-(Methylsulfonylmethyl)pyridin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

6-(methylsulfonylmethyl)pyridin-3-amine

InChI

InChI=1S/C7H10N2O2S/c1-12(10,11)5-7-3-2-6(8)4-9-7/h2-4H,5,8H2,1H3

InChI Key

XGAXYEGVGAALON-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1=NC=C(C=C1)N

Origin of Product

United States

Synthetic Methodologies for 6 Methylsulfonylmethyl Pyridin 3 Amine

Precursor Synthesis Strategies

The assembly of 6-(Methylsulfonylmethyl)pyridin-3-amine relies on the strategic synthesis of precursors that contain the core pyridine (B92270) structure and the necessary functional groups, or handles for their installation.

Synthesis of Pyridine Ring Precursors

The construction of the substituted pyridine ring is the foundational step. A variety of classical and modern synthetic methods can be employed to create polysubstituted pyridines. The Hantzsch pyridine synthesis, for example, is a well-established one-pot cyclocondensation reaction involving an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester to produce a dihydropyridine, which can then be oxidized to the corresponding pyridine. This method allows for the introduction of substituents at various positions on the ring from readily available starting materials.

More contemporary methods offer alternative routes. For instance, transition metal-catalyzed cycloaddition reactions, such as those involving alkynes and nitriles, provide a modular approach to constructing highly substituted pyridine rings with control over the substitution pattern. The choice of method depends on the desired substitution pattern and the availability of starting materials.

Introduction of Methylsulfonylmethyl Group into Precursors

The methylsulfonylmethyl group (-CH₂SO₂CH₃) is a key functional moiety of the target molecule. Its introduction typically occurs via nucleophilic substitution. One common strategy involves the generation of the methylsulfonylmethyl anion from dimethyl sulfone (DMSO₂). Dimethyl sulfone has a pKa of approximately 28, allowing for deprotonation by a strong base to form a potent nucleophile. chegg.comchegg.com

This nucleophile can then displace a leaving group, such as a halide (Cl, Br), on a precursor molecule. A plausible precursor for this reaction would be a 6-(halomethyl)pyridine derivative. For example, 6-(chloromethyl)pyridin-3-amine (B3083281) or a protected version thereof could react with the methylsulfonylmethyl anion to form the desired C-C bond, yielding the target sulfone structure.

Alternatively, the sulfone moiety can be constructed through oxidation. A precursor such as 6-(methylthiomethyl)pyridin-3-amine can be synthesized first. The thioether can then be oxidized to the corresponding sulfone using common oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). This two-step oxidation process first yields the sulfoxide, which is then further oxidized to the sulfone. researchgate.net

Halogenated Pyridine Intermediates and Their Synthesis

Halogenated pyridines are crucial intermediates in the synthesis of this compound, particularly for introducing the amine group via cross-coupling reactions. rsc.org The synthesis of a di-halogenated precursor, such as 3-bromo-6-chloropyridine or 5-bromo-2-chloropyridine, is a common starting point.

The regioselective halogenation of pyridine can be challenging due to the electron-deficient nature of the ring. Direct electrophilic halogenation often requires harsh conditions and can lead to a mixture of products. However, modern synthetic methods provide greater control. One such strategy involves the temporary transformation of the pyridine into a more reactive intermediate. For example, pyridines can be converted into Zincke imine intermediates, which are electron-rich acyclic azatrienes. These intermediates undergo highly regioselective halogenation at specific positions under mild conditions, after which the pyridine ring is reformed. This ring-opening, halogenation, ring-closing sequence allows for the precise installation of halogens at positions like C-3.

Core Synthetic Pathways

With suitably functionalized precursors in hand, the final steps involve forming the C-N bond to install the 3-amino group. Palladium-catalyzed cross-coupling reactions are the state-of-the-art for this transformation.

Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Amine Formation

Palladium-catalyzed amination, most notably the Buchwald-Hartwig amination, is a powerful and versatile method for forming carbon-nitrogen bonds. nih.govnih.gov This reaction is central to the synthesis of the target molecule from a halogenated precursor.

Starting with an intermediate such as 5-bromo-2-(methylsulfonylmethyl)pyridine, the Buchwald-Hartwig reaction can be employed to introduce the amine group at the C-3 position (relative to the final product numbering, which corresponds to the C-5 position of this precursor). The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. A variety of ammonia surrogates or protected amines can be used as the nitrogen source. The choice of ligand is critical and often requires optimization, with bulky, electron-rich biarylphosphine ligands frequently providing the best results. nih.gov

Catalyst SystemSubstrate ExampleAmine SourceBaseSolventYield
Pd₂(dba)₃ / X-PhosAryl BromideN-SilylanilineCs₂CO₃Supercritical CO₂Excellent
[PdBr(P(t)Bu)₃]₂3-BromothiopheneN-MethylanilineNaOtBuToluene>98%
Pd(OAc)₂ / tBuBrettPhosBromoimidazolePrimary AmineK₃PO₄DioxaneGood-Excellent

This table presents representative data for palladium-catalyzed amination reactions on various heterocyclic and aryl halides, demonstrating the general conditions applicable to pyridine amine formation. nih.govrsc.org

The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) complex to the aryl halide, coordination of the amine, deprotonation by the base to form an amido complex, and finally, reductive elimination to yield the desired aminopyridine and regenerate the palladium(0) catalyst.

The Suzuki-Miyaura coupling is one of the most widely used reactions for C-C bond formation, typically coupling an organoboron compound with a halide or triflate. rsc.orgnih.gov While its primary application is not the formation of C-N bonds, recent innovations have expanded its scope.

A novel strategy known as "aminative Suzuki-Miyaura coupling" has been developed, which unites the starting materials of the Suzuki-Miyaura reaction with the products of Buchwald-Hartwig amination. snnu.edu.cnnih.gov This groundbreaking transformation incorporates a formal nitrene insertion process into the catalytic cycle. Instead of forming a C-C bond between an aryl halide and an aryl boronic acid, this method generates a C-N-C linked diaryl amine. This is achieved by using a specific combination of a palladium catalyst with a bulky phosphine ligand and a commercially available amination reagent. This approach could theoretically be applied to construct the C(aryl)-NH₂ bond of the target molecule or related structures in a single, innovative step. snnu.edu.cnnih.gov

Traditionally, while not directly forming the amine, the Suzuki-Miyaura reaction is invaluable for building the carbon skeleton of complex precursors. For instance, a halogenated pyridine could first be coupled with a boron-containing reagent to introduce other necessary substituents before the final amination step. researchgate.net

Reaction TypeCatalystCoupling PartnersProduct Type
Standard Suzuki-MiyauraPd(dppf)Cl₂Aryl Halide + Aryl Boronate EsterBiaryl (C-C bond)
Aminative Suzuki-MiyauraPd(0) + Bulky Phosphine LigandAryl Halide + Aryl Boronic Acid + Amination ReagentDiaryl Amine (C-N-C bond)

This table compares the conventional Suzuki-Miyaura reaction with the novel aminative variant, highlighting the different products obtained from similar starting materials. rsc.orgsnnu.edu.cn

Ligand and Catalyst Optimization in Cross-Coupling

The formation of the C-N bond in pyridine derivatives is frequently accomplished via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The success of these reactions is highly dependent on the choice of ligand and palladium precursor. For the amination of heteroaryl halides, bulky, electron-rich phosphine ligands are often required to facilitate the catalytic cycle, which includes oxidative addition, amine coordination, deprotonation, and reductive elimination. nih.govresearchgate.net

Catalyst systems based on ligands like BrettPhos and RuPhos have demonstrated broad applicability and high efficiency in the amination of various heteroaryl halides, including those of pyridine. researchgate.netstackexchange.com These ligands, in combination with palladium precatalysts, can form the active monoligated Pd(0) complex required for the reaction. researchgate.net The choice between ligands can be critical; for instance, density functional theory (DFT) calculations have shown that the rate-limiting step of the Buchwald-Hartwig reaction can differ depending on the ligand. For a Pd-BrettPhos system, oxidative addition is often rate-limiting, whereas for a Pd-RuPhos system, reductive elimination can be the slower step. academax.comnih.govderpharmachemica.com

Optimization of a typical Buchwald-Hartwig reaction for a halopyridine substrate would involve screening various combinations of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, and bases (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃). nih.gov The presence of electron-withdrawing groups on the halide can be advantageous for the reaction. academax.comnih.gov

Table 1: Comparison of Ligands in Buchwald-Hartwig Amination

Ligand Typical Substrates Key Characteristics Rate-Limiting Step (Typical)
BrettPhos Primary amines, heteroaryl chlorides Bulky biaryl phosphine Oxidative Addition academax.comnih.gov
RuPhos Secondary amines, heteroaryl halides Bulky biaryl phosphine Reductive Elimination academax.comnih.gov
BINAP Intermolecular couplings Bidentate phosphine Varies with substrate

| Xantphos | O, S, N-heterocycles | Wide bite angle ligand | Varies with substrate |

Nucleophilic Aromatic Substitution (SNAr) Routes for Amine Installation

Nucleophilic aromatic substitution (SNAr) provides a direct pathway for introducing an amine group onto an electron-deficient pyridine ring. Pyridines are naturally more susceptible to nucleophilic attack than benzene (B151609) due to the electronegative nitrogen atom, particularly at the C-2 and C-4 positions (ortho and para to the nitrogen). stackexchange.comresearchgate.net For an SNAr reaction to proceed, the pyridine ring must be activated by electron-withdrawing groups, and a suitable leaving group (typically a halide) must be present.

The presence of a methylsulfonylmethyl group (-CH₂SO₂CH₃) at the 6-position would further activate the ring towards nucleophilic attack. The reaction mechanism involves the addition of a nucleophile (e.g., ammonia or an amine) to form a high-energy anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. stackexchange.com The initial addition of the nucleophile is typically the rate-determining step. stackexchange.comrecercat.cat

The regioselectivity of SNAr on substituted pyridines is dictated by the ability of the ring to stabilize the negative charge in the intermediate. Attack at the C-2 and C-4 positions allows the negative charge to be delocalized onto the ring nitrogen, which is a stabilizing feature. stackexchange.com Attack at the C-3 position does not allow for this stabilization, making it significantly less favorable. stackexchange.com

Multi-Step Conversions from Pyridine Carboxamides

Pyridine carboxamides serve as versatile starting materials for the synthesis of aminopyridines through rearrangement reactions that result in the loss of the carbonyl group. The Hofmann and Curtius rearrangements are classical examples of such transformations.

The Hofmann rearrangement involves the treatment of a primary amide with a halogen (e.g., bromine) and a strong base to yield a primary amine with one fewer carbon atom. nih.gov This method could be applied to a pyridine-3-carboxamide (B1143946) precursor.

The Curtius rearrangement is another powerful method for converting carboxylic acids into primary amines. nih.govnih.govrsc.org The process begins with the conversion of a carboxylic acid (e.g., a pyridine-3-carboxylic acid) to an acyl azide (B81097). Upon heating, the acyl azide rearranges to an isocyanate, with the loss of nitrogen gas. nih.govyoutube.com The resulting isocyanate can then be hydrolyzed to furnish the primary amine. youtube.com A key advantage of the Curtius rearrangement is its tolerance of a wide range of functional groups and its predictable stereochemistry. nih.govnih.gov

Table 2: Rearrangement Reactions for Amine Synthesis

Reaction Starting Material Key Reagents Intermediate Product
Hofmann Pyridine-3-carboxamide Br₂, NaOH Isocyanate Pyridin-3-amine

| Curtius | Pyridine-3-carboxylic acid | DPPA or SOCl₂ then NaN₃; heat | Acyl azide, Isocyanate | Pyridin-3-amine nih.govyoutube.com |

Functional Group Interconversions and Transformations within Synthetic Routes

The methylsulfonylmethyl group is a key functional moiety in the target molecule. Its synthesis typically involves a two-step process: alkylation to introduce a methylthiomethyl group, followed by oxidation to the sulfone.

A common strategy begins with a suitable pyridine precursor, which is first alkylated. For example, a halopyridine can be reacted with a methylthio-containing nucleophile. Alternatively, radical alkylation methods can be employed. youtube.com

Once the methylthiomethyl precursor, such as 6-(methylthiomethyl)pyridin-3-amine, is obtained, the sulfide (B99878) is oxidized to the corresponding sulfone. This oxidation is a crucial step and can be achieved using various oxidizing agents. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this transformation, capable of oxidizing sulfides first to sulfoxides and then to sulfones upon using a sufficient stoichiometry (typically >2 equivalents). nih.govderpharmachemica.comorganic-chemistry.org Other potent oxidizing agents like Oxone (potassium peroxymonosulfate) or hydrogen peroxide in combination with a catalyst can also be effective. organic-chemistry.orgchemicalforums.com The choice of oxidant and reaction conditions is critical to ensure complete oxidation to the sulfone without affecting other functional groups on the pyridine ring. derpharmachemica.comchemicalforums.com

A common and effective strategy for introducing an amine group onto an aromatic ring is through the reduction of a nitro group precursor. This approach is highly applicable to pyridine chemistry. A synthetic route could involve the initial preparation of 6-(methylsulfonylmethyl)-3-nitropyridine. The subsequent reduction of the nitro group at the C-3 position would yield the desired this compound.

A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source (like H₂ gas or a transfer hydrogenation reagent) is a clean and efficient method. masterorganicchemistry.comresearchgate.net Other common methods include the use of metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid.

The key challenge in this step is chemoselectivity: the reduction conditions must be mild enough to reduce the nitro group without affecting the sulfone moiety. calvin.educalvin.edu Fortunately, sulfones are generally stable and resistant to reduction under typical conditions used for nitro group hydrogenation, making this a viable synthetic strategy. calvin.edu

Table 3: Common Reagents for Nitro Group Reduction

Reagent/Catalyst Hydrogen Source Typical Conditions Selectivity Notes
Pd/C H₂ gas RT, atmospheric or higher pressure Highly efficient; generally does not reduce sulfones. masterorganicchemistry.com
SnCl₂·2H₂O HCl (solvent) Reflux in ethanol/HCl Classic method; compatible with many functional groups.
Fe Powder Acetic Acid Heated Inexpensive and effective; mild conditions.

| NaBH₄ / BF₃·OEt₂ | - | Aprotic solvent (e.g., THF) | Can offer selectivity for certain substrates. calvin.educalvin.edu |

Chemical Reactivity and Functional Group Transformations of 6 Methylsulfonylmethyl Pyridin 3 Amine

Reactivity of the Pyridine (B92270) Amine Moiety

The 3-amino group on the pyridine ring is a primary nucleophilic center, participating in a variety of characteristic organic reactions. Its reactivity is modulated by the electronic nature of the pyridine ring, which is itself influenced by the substituent at the 6-position.

Nucleophilic Behavior in Organic Reactions

The lone pair of electrons on the nitrogen atom of the 3-amino group makes 6-(methylsulfonylmethyl)pyridin-3-amine a competent nucleophile. This nucleophilicity allows it to react with a wide range of electrophilic species. The amino group can participate in nucleophilic substitution and addition reactions. For instance, in reactions analogous to those of other aminopyridines, it can attack electrophilic carbon centers, such as those in alkyl halides or epoxides, to form new carbon-nitrogen bonds.

The pyridine ring itself, being an electron-deficient aromatic system, is generally resistant to electrophilic attack. However, the presence of the electron-donating amino group at the 3-position can increase the ring's electron density, although this activating effect is counteracted by the electron-withdrawing nature of the methylsulfonylmethyl group at the 6-position. The primary site of nucleophilic reactivity for the molecule remains the exocyclic amino group.

Amidation Reactions and Derivative Formation

One of the most fundamental transformations of primary amines is their conversion to amides. This compound readily undergoes amidation when treated with various acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. rsc.orgyoutube.com These reactions result in the formation of a stable amide linkage.

A general scheme for this reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. For example, reaction with an acyl chloride typically occurs in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct.

Table 1: General Conditions for Amidation Reactions

Acylating Agent Typical Reagents and Conditions Product Type
Carboxylic Acid EDC, HOBt, DIPEA in DMF Carboxamide
Acyl Chloride Pyridine or Et3N in CH2Cl2 Carboxamide
Acid Anhydride Heat or base catalysis Carboxamide

The synthesis of N-(pyridin-3-yl)-2-phenylacetamide is an example of such a transformation involving a related aminopyridine. nih.gov The formation of these amide derivatives is significant as it allows for the introduction of a wide variety of functional groups, modifying the parent molecule's physical and chemical properties.

Schiff Base Formation and Condensation Reactions

In a characteristic reaction with carbonyl compounds, this compound can form imines, commonly known as Schiff bases. nih.gov This condensation reaction typically occurs between the primary amine and an aldehyde or ketone, usually under acid catalysis, and involves the elimination of a water molecule. dergipark.org.trmsu.edu

The reaction mechanism begins with the nucleophilic addition of the amine to the electrophilic carbonyl carbon, forming an unstable carbinolamine intermediate. masterorganicchemistry.com Subsequent dehydration, driven by the removal of water, yields the final imine product. dergipark.org.tr The formation of Schiff bases from aminopyridine precursors is a well-established synthetic route. dergipark.org.tr

Table 2: Examples of Carbonyl Condensation Partners

Carbonyl Compound Product Class
Benzaldehyde N-Benzylidene-pyridin-3-amine derivative
Acetone N-(Propan-2-ylidene)-pyridin-3-amine derivative

These reactions are often reversible and can be driven to completion by removing water from the reaction mixture, for example, by azeotropic distillation. dergipark.org.tr

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process known as diazotization. byjus.com This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). masterorganicchemistry.comlibretexts.org

The resulting 6-(methylsulfonylmethyl)pyridin-3-diazonium salt is a versatile intermediate. Unlike diazonium salts derived from 2-aminopyridines, which are often unstable, 3-pyridyldiazonium salts exhibit greater stability, allowing for their use in a variety of subsequent synthetic transformations. researchgate.net

One of the most important applications of these diazonium salts is the Sandmeyer reaction, where the diazonium group is replaced by a nucleophile, often catalyzed by copper(I) salts. wikipedia.orgbyjus.comorganic-chemistry.org This provides a powerful method for introducing a range of substituents onto the pyridine ring that would be difficult to achieve by other means.

Table 3: Potential Sandmeyer and Related Reactions

Reagent(s) Major Product
CuCl / HCl 3-Chloro-6-(methylsulfonylmethyl)pyridine
CuBr / HBr 3-Bromo-6-(methylsulfonylmethyl)pyridine
CuCN / KCN 6-(Methylsulfonylmethyl)pyridine-3-carbonitrile
KI 3-Iodo-6-(methylsulfonylmethyl)pyridine
H₂O / H₂SO₄, Δ 6-(Methylsulfonylmethyl)pyridin-3-ol

These transformations significantly expand the synthetic utility of this compound, allowing it to serve as a precursor for a wide array of 3,6-disubstituted pyridine derivatives.

Reactivity of the Methylsulfonylmethyl Group

Influence on Pyridine Ring Electron Density

The methylsulfonylmethyl group (-CH₂SO₂CH₃) at the 6-position exerts a significant electronic influence on the pyridine ring. The sulfonyl group (-SO₂-) is known to be strongly electron-withdrawing due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. researchgate.netlibretexts.org This powerful inductive effect is transmitted through the methylene (B1212753) (-CH₂-) spacer to the pyridine ring.

Reduced Basicity: The electron-withdrawing nature of the substituent decreases the electron density at the pyridine ring nitrogen, making it less basic compared to unsubstituted pyridine.

Deactivation towards Electrophilic Aromatic Substitution: The pyridine ring is rendered significantly less susceptible to attack by electrophiles. stackexchange.com

Modulation of Amine Nucleophilicity: The electron-withdrawing effect can slightly reduce the nucleophilicity of the 3-amino group, although it remains a reactive center for nucleophilic attack.

Table 4: Hammett Constants (σ) for Related Substituents

Substituent σ_meta σ_para
-H 0.00 0.00
-CH₃ -0.07 -0.17
-Cl 0.37 0.23
-CN 0.56 0.66
-NO₂ 0.71 0.78

Potential for α-Carbon Reactivity

A key feature of the this compound structure is the methylene group positioned between the sulfonyl group and the pyridine ring, known as the α-carbon. The protons on this carbon are acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group, which can stabilize a resulting carbanion through resonance and inductive effects. This inherent acidity makes the α-carbon a prime site for a variety of chemical transformations.

Deprotonation of the α-carbon using a suitable base can generate a nucleophilic carbanion. This intermediate can then participate in reactions with various electrophiles, allowing for the introduction of a wide range of substituents at this position. Common reactions involving the α-carbon of sulfones include:

Alkylation: Reaction of the α-carbanion with alkyl halides introduces new carbon-carbon bonds.

Aldol-type reactions: Condensation with aldehydes or ketones can form β-hydroxy sulfones.

Michael additions: Conjugate addition to α,β-unsaturated carbonyl compounds provides a route to more complex structures.

The specific conditions required for these reactions, such as the choice of base and solvent, are critical for achieving high yields and selectivity. The reactivity of the α-carbon offers a powerful tool for elaborating the structure of this compound and synthesizing a diverse library of derivatives.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is a complex process influenced by the directing effects of both the amino and methylsulfonylmethyl substituents. The pyridine nitrogen itself is electron-withdrawing, which generally deactivates the ring towards EAS compared to benzene (B151609). wikipedia.orgyoutube.com

The primary amino group at the 3-position is a strong activating group and an ortho, para-director. wikipedia.org It donates electron density to the pyridine ring through resonance, enhancing its nucleophilicity. Conversely, the 6-(methylsulfonylmethyl) group is a deactivating group due to the electron-withdrawing nature of the sulfonyl moiety. Deactivating groups typically direct incoming electrophiles to the meta position.

PositionActivating/Deactivating InfluencePredicted Reactivity
C2 ortho to activating NH₂Favorable
C4 para to activating NH₂Favorable
C5 meta to activating NH₂ and ortho to deactivating SO₂CH₂Unfavorable

Transition Metal-Mediated Transformations

The pyridine nitrogen and the primary amine in this compound provide potential coordination sites for transition metals, enabling a variety of catalytic transformations. These reactions are pivotal for constructing complex molecules and are widely employed in pharmaceutical synthesis.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, are particularly valuable. google.com For these reactions to occur on the pyridine ring, a halogen substituent is typically required as a handle for the catalyst. Therefore, halogenated derivatives of this compound would serve as key precursors. For instance, a bromo or iodo substituent at the C2, C4, or C5 position could be readily transformed into a new carbon-carbon or carbon-nitrogen bond.

Ruthenium-catalyzed amination of aminopyridines has also been reported, proceeding through a π-coordination activation mechanism. organic-chemistry.orgacs.orgchemistryviews.orgresearchgate.net This approach could potentially be applied to this compound for the direct substitution of the amino group. Furthermore, copper-catalyzed reactions are known to facilitate various transformations on pyridine rings. nih.gov

The specific choice of catalyst, ligand, and reaction conditions is crucial for achieving high efficiency and regioselectivity in these transformations.

Chemo- and Regioselective Derivatization Strategies

The presence of multiple reactive sites in this compound necessitates careful consideration of chemo- and regioselectivity during derivatization.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, the primary amine is generally more nucleophilic than the pyridine nitrogen and can be selectively acylated, sulfonylated, or alkylated under appropriate conditions. Protecting group strategies can also be employed to temporarily block the reactivity of the amine while other transformations are carried out on the pyridine ring or the α-carbon.

Regioselectivity is critical when performing reactions on the pyridine ring. As discussed in the context of electrophilic aromatic substitution, the positions on the ring exhibit different levels of reactivity. Directed metalation, where a substituent directs the deprotonation and subsequent functionalization of an adjacent position, is a powerful strategy for achieving high regioselectivity. For instance, the amino group or a protected amino group could direct lithiation to the C2 or C4 position.

By carefully selecting reagents and reaction conditions, it is possible to selectively functionalize each of the reactive sites within the this compound molecule, providing access to a wide array of structurally diverse derivatives with tailored properties.

This compound: A Versatile Building Block in Modern Synthetic Chemistry

The pyridine nucleus is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and ability to participate in hydrogen bonding. Within the vast family of pyridine derivatives, this compound has emerged as a particularly valuable building block. Its strategic placement of a reactive amino group and a functional methylsulfonylmethyl moiety allows for its incorporation into a wide array of complex molecular architectures. This article explores the critical role of this compound in the synthesis of diverse and intricate chemical structures.

The fundamental structure of this compound features a pyridine ring substituted with a primary amine at the 3-position and a methylsulfonylmethyl group (-CH₂SO₂CH₃) at the 6-position. The amino group serves as a versatile nucleophile and a key handle for cyclization reactions, while the methylsulfonylmethyl group can influence the molecule's solubility, polarity, and interactions with biological targets.

Role As a Building Block in Complex Molecular Synthesis

The utility of 6-(Methylsulfonylmethyl)pyridin-3-amine in organic synthesis is primarily defined by its function as a scaffold upon which molecular complexity can be built. The presence of two distinct functional groups at specific positions on the aromatic ring allows for regioselective reactions, making it a predictable and reliable component in multi-step syntheses.

The structure of this compound is inherently that of a disubstituted heterocycle. Its true power as a building block is realized when it is used to construct even more complex, polysubstituted systems. The primary amino group is a key reactive site for introducing additional substituents or for initiating cyclization cascades that result in new heterocyclic rings. For instance, reactions that form fused-ring systems, such as the imidazo[1,2-a]pyridines, inherently convert this disubstituted precursor into a polysubstituted product with functionalities derived from the other reactants.

A significant application of aminopyridines is in the synthesis of fused bicyclic heteroaromatic systems, which are prevalent in many biologically active compounds. google.comnih.gov this compound is an ideal substrate for constructing the imidazo[1,2-a]pyridine (B132010) scaffold, a privileged structure in medicinal chemistry found in drugs like Zolpidem. nih.govresearchgate.net

One common method involves the condensation of the aminopyridine with an α-haloketone, such as ethyl bromopyruvate. google.com In this reaction, the exocyclic amino group of this compound would initially displace the bromide, followed by an intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring. The resulting product would be a highly functionalized imidazo[1,2-a]pyridine bearing the methylsulfonylmethyl group at the 6-position and a carboxylate group at the 2-position, ready for further modification.

Scaffold diversity is a central concept in drug discovery, aiming to create a wide range of core molecular structures to explore new biological targets. Multi-component reactions utilizing this compound are particularly effective for this purpose. By keeping the aminopyridine core constant and systematically varying the other components in a reaction like the Groebke–Blackburn–Bienaymé reaction (GBBR), a multitude of distinct scaffolds can be generated. beilstein-journals.orgresearchgate.net For example, changing the aldehyde and isocyanide inputs in the GBBR allows for the rapid generation of a diverse set of imidazo[1,2-a]pyridines with different substituents at the 2- and 3-positions, respectively, all while retaining the 6-(methylsulfonylmethyl) anchor.

The principles of scaffold diversity are directly applied to the construction of compound libraries for high-throughput screening. The efficiency and modularity of multi-component reactions make them ideal for combinatorial chemistry. This compound can serve as the foundational building block for such libraries. researchgate.net By reacting this single amine with a large array of aldehydes and isocyanides in a parallel synthesis format, a library containing hundreds or thousands of unique, but related, imidazo[1,2-a]pyridine-based compounds can be rapidly assembled. This approach enables the systematic exploration of the structure-activity relationship (SAR) around this privileged scaffold.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are a cornerstone of modern synthetic efficiency. nih.gov The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent MCR that synthesizes 3-aminoimidazo[1,2-a]pyridines from an aminopyridine, an aldehyde, and an isocyanide. nih.govresearchgate.net

In this reaction, this compound would serve as the aminopyridine component. The reaction mechanism typically begins with the acid-catalyzed formation of an imine from the aminopyridine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the imine, followed by a tautomerization to yield the final aromatic imidazo[1,2-a]pyridine product. nih.gov The use of this compound in a GBBR allows for the direct installation of four points of diversity into the final molecule: the aminopyridine itself, the aldehyde, the isocyanide, and the inherent fused-ring structure. mdpi.commdpi.comresearchgate.net

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy would be the initial and one of the most informative experiments performed for 6-(Methylsulfonylmethyl)pyridin-3-amine. This technique identifies the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin splitting or multiplicity), and the number of protons of each type (integration).

For this compound, the expected ¹H NMR spectrum would display characteristic signals for the protons on the pyridine (B92270) ring, the methylene (B1212753) bridge, the methylsulfonyl group, and the amine group. The aromatic protons on the pyridine ring would appear in the downfield region (typically δ 6.5-8.5 ppm) due to the deshielding effect of the ring current. Their specific chemical shifts and coupling patterns (e.g., doublet, doublet of doublets) would confirm their substitution pattern. The proton on C2 would likely be the most downfield, appearing as a doublet. The proton on C4 would likely appear as a doublet of doublets, coupled to the protons on C2 and C5. The proton on C5 would appear as a doublet.

The methylene protons (CH₂) adjacent to the sulfonyl group and the pyridine ring would likely appear as a singlet in the range of δ 4.0-5.0 ppm. The methyl protons (CH₃) of the methylsulfonyl group would also produce a sharp singlet, but further upfield, typically around δ 2.5-3.5 ppm. The amine (NH₂) protons would exhibit a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Pyridine H-2 8.0 - 8.5 d
Pyridine H-4 7.0 - 7.5 dd
Pyridine H-5 6.8 - 7.2 d
-CH₂-SO₂ 4.0 - 5.0 s
-SO₂-CH₃ 2.5 - 3.5 s
-NH₂ Variable br s

d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbons of the pyridine ring would resonate in the aromatic region (δ 110-160 ppm). The carbon bearing the amine group (C3) and the carbon attached to the methylsulfonylmethyl group (C6) would have their chemical shifts influenced by these substituents. The methylene carbon (-CH₂-) would be expected in the δ 50-70 ppm range, while the methyl carbon (-CH₃) of the sulfonyl group would appear further upfield (δ 30-50 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Pyridine C-2 140 - 150
Pyridine C-3 145 - 155
Pyridine C-4 120 - 130
Pyridine C-5 115 - 125
Pyridine C-6 150 - 160
-CH₂-SO₂ 50 - 70

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the adjacencies of the protons on the pyridine ring (H-4 with H-5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known assignment of its attached proton (e.g., C-2 with H-2, C-4 with H-4, etc.).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision (typically to four or five decimal places). This accurate mass measurement allows for the determination of the elemental formula of the compound (C₇H₁₀N₂O₂S), as it distinguishes it from other compounds that might have the same nominal mass. The expected exact mass would be calculated based on the most abundant isotopes of its constituent elements. Analysis of the fragmentation pattern in the mass spectrum would provide further structural confirmation. Key fragmentation pathways could include the loss of the methylsulfonyl group or cleavage of the bond between the methylene group and the pyridine ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as two distinct bands in the region of 3300-3500 cm⁻¹. wpmucdn.comorgchemboulder.com The N-H bending vibration would be observed around 1600 cm⁻¹. wpmucdn.com The presence of the sulfonyl group (SO₂) would be confirmed by strong, characteristic asymmetric and symmetric stretching bands, typically found near 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. Aromatic C-H stretching vibrations would be seen just above 3000 cm⁻¹, and C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. The C-N stretching of the aromatic amine would be expected in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the sulfonyl group and the vibrations of the pyridine ring, which often give strong Raman signals.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Primary Amine N-H Stretch 3300 - 3500 (two bands)
Primary Amine N-H Bend ~1600
Aromatic Ring C-H Stretch >3000
Aromatic Ring C=C, C=N Stretch 1400 - 1600
Sulfonyl SO₂ Asymmetric Stretch 1300 - 1350
Sulfonyl SO₂ Symmetric Stretch 1120 - 1160

X-ray Crystallography for Solid-State Structure Determination

In the absence of specific crystallographic data for this compound, we can infer likely structural features based on similar molecules. For instance, studies on related aminopyridine derivatives often reveal nearly planar pyridine rings.

Table 1: Hypothetical Crystal Data for this compound

Parameter Expected Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or Pbca
a (Å) 10-15
b (Å) 5-10
c (Å) 15-20
β (°) 90-105
Z 4

Note: This table is illustrative and based on common values for similar organic molecules. Actual data would require experimental determination.

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by intermolecular forces. For this compound, hydrogen bonding is expected to be a dominant factor in its solid-state assembly. The primary amine (-NH₂) group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors.

These interactions would likely lead to the formation of extended networks, such as chains or sheets, within the crystal structure, significantly influencing the compound's physical properties, including its melting point and solubility. Specifically, N-H···N and N-H···O hydrogen bonds would be anticipated.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for verifying the purity of chemical compounds and for separating them from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A typical HPLC method for this compound would likely employ reverse-phase chromatography.

In a hypothetical HPLC analysis, a C18 column would be a suitable stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The separation would be based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Detection could be achieved using a UV detector, likely at a wavelength where the pyridine ring exhibits strong absorbance (around 254-280 nm).

Table 2: Illustrative HPLC Method Parameters for this compound

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume 10 µL

Note: This table represents a typical starting point for method development and would require optimization.

The retention time of the main peak would be used to identify the compound, while the peak area would be proportional to its concentration, allowing for quantitative purity assessment. The presence of other peaks would indicate impurities.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods provide insights into the electron distribution, molecular orbital energies, and electrostatic potential, which are key determinants of a molecule's stability and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules. A typical DFT study on 6-(Methylsulfonylmethyl)pyridin-3-amine would involve optimizing its three-dimensional geometry to find the most stable arrangement of its atoms. From this optimized structure, various properties could be calculated, including bond lengths, bond angles, and vibrational frequencies. These theoretical values can be compared with experimental data if available. DFT calculations also provide the foundation for further analyses like Molecular Electrostatic Potential mapping and Frontier Molecular Orbital analysis. Studies on related pyridine (B92270) derivatives often employ DFT methods to understand their structural and electronic characteristics.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-poor and are likely sites for nucleophilic attack. For this compound, an MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl group, with positive potential near the amine group's hydrogen atoms.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for understanding a molecule's chemical reactivity and its behavior in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity. An FMO analysis of this compound would pinpoint the locations of the HOMO and LUMO, providing insights into its reactive sites.

Conformational Analysis and Energy Landscapes

Most molecules are not rigid structures and can exist in various spatial arrangements called conformations. Conformational analysis involves identifying the different stable conformations of a molecule and determining their relative energies. This creates an energy landscape that shows which conformations are most populated at a given temperature. For this compound, which has several single bonds around which rotation can occur, a conformational analysis would reveal the preferred three-dimensional shapes of the molecule and the energy barriers between them.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. MD simulations can provide insights into how a molecule behaves in a specific environment, such as in a solvent or interacting with a biological target like a protein. If this compound were being studied for a particular application, MD simulations could be used to understand its interactions and dynamic behavior under relevant conditions.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies)

Computational studies on 3-aminopyridine (B143674), often utilizing methods such as B3LYP with a 6-311++G(d,p) basis set, provide a solid foundation for assigning the vibrations of the aminopyridine core of the target molecule. nih.govresearchgate.net Similarly, theoretical investigations into the vibrational spectra of sulfones and related compounds offer established frequency ranges for the characteristic vibrations of the methylsulfonyl group. researchgate.net

The predicted vibrational frequencies for the key functional groups of this compound are summarized in the interactive data table below. These predictions are based on a comparative analysis of published computational data for 3-aminopyridine and various sulfonyl-containing molecules.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Functional Group
N-H asymmetric stretching3500 - 3550Amino
N-H symmetric stretching3400 - 3450Amino
C-H stretching (aromatic)3000 - 3100Pyridine Ring
C-H stretching (methyl)2900 - 3000Methyl
SO₂ asymmetric stretching1300 - 1350Sulfonyl
SO₂ symmetric stretching1120 - 1160Sulfonyl
C-N stretching1250 - 1350Amino-Pyridine
C-S stretching650 - 750Methylsulfonyl

Detailed Research Findings

Aminopyridine Moiety:

Computational studies on 3-aminopyridine have provided detailed assignments of its vibrational spectrum. nih.govresearchgate.net The N-H stretching vibrations of the amino group are typically observed as two distinct bands corresponding to asymmetric and symmetric stretching modes. Theoretical calculations place these in the regions of 3500-3550 cm⁻¹ and 3400-3450 cm⁻¹, respectively. The C-H stretching vibrations of the pyridine ring are predicted to occur in the 3000-3100 cm⁻¹ range. The C-N stretching vibration, coupled with other ring vibrations, is expected in the 1250-1350 cm⁻¹ region.

Methylsulfonylmethyl Moiety:

The vibrational modes of the methylsulfonyl group are well-characterized. The most prominent features are the strong asymmetric and symmetric stretching vibrations of the SO₂ group. researchgate.net Theoretical calculations consistently predict the asymmetric stretch to appear in the 1300-1350 cm⁻¹ range, while the symmetric stretch is expected between 1120 and 1160 cm⁻¹. researchgate.net The C-H stretching modes of the methyl group attached to the sulfonyl group and the methylene (B1212753) bridge are anticipated in the 2900-3000 cm⁻¹ region. The C-S stretching vibration is typically found at lower frequencies, generally in the 650-750 cm⁻¹ range.

By combining the predicted vibrational frequencies of these two key structural components, a comprehensive theoretical vibrational spectrum for this compound can be constructed. This predicted spectrum would be an invaluable tool for the identification and characterization of this compound in experimental infrared and Raman spectroscopic studies.

Advanced Chemical Applications Non Biological/non Clinical Focus

Role in Catalysis Research

While direct application of 6-(methylsulfonylmethyl)pyridin-3-amine as a primary catalyst or ligand is not extensively documented, its structural motifs—a pyridine (B92270) ring, an amine group, and a methylsulfonylmethyl group—suggest its potential as a versatile ligand in coordination chemistry and organocatalysis. The pyridine nitrogen and the amino group can act as bidentate or monodentate ligands for various metal centers. The electron-withdrawing nature of the methylsulfonyl group can modulate the electronic properties of the pyridine ring, which in turn can influence the catalytic activity of the resulting metal complex.

Potential Applications in Catalysis:

Catalytic SystemPotential Role of this compoundRationale
Transition Metal Catalysis Ligand for metals such as Palladium, Copper, Nickel, RhodiumThe pyridine and amine nitrogens can coordinate to the metal, forming stable complexes that could be active in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), hydrogenations, or oxidations.
Organocatalysis Component of a chiral catalystThe amine group can be functionalized to create more complex chiral environments, potentially enabling its use in asymmetric synthesis.

Research into pyridine-containing ligands is a mature field, and the specific combination of functional groups in this compound offers a unique electronic and steric profile that could be exploited for the development of novel catalysts with enhanced reactivity or selectivity.

Material Science Applications

In the realm of material science, this compound can be considered a valuable building block or precursor for advanced polymers and functional materials. The presence of a reactive amine group allows for its incorporation into polymer backbones or as a pendant group through various polymerization techniques.

Potential Material Science Applications:

Material TypeMethod of IncorporationPotential Properties and Applications
Polyimides/Polyamides Diamine monomer in polycondensation reactions with dianhydrides or diacyl chloridesThe rigidity of the pyridine ring can contribute to high thermal stability and mechanical strength. The sulfonyl group may enhance solubility and introduce specific functionalities.
Functional Polymers Grafting onto existing polymer backbonesThe pyridine and sulfonyl moieties can impart properties such as metal coordination, altered hydrophilicity, and specific spectroscopic signatures, making the resulting materials suitable for sensors, membranes, or coatings.
Coordination Polymers/Metal-Organic Frameworks (MOFs) Linker moleculeThe ability of the pyridine and amine groups to coordinate with metal ions could be utilized in the self-assembly of porous materials with potential applications in gas storage, separation, and catalysis.

The synthesis of polymers containing pyridine moieties has been shown to result in materials with good thermal and mechanical properties. researchgate.net The inclusion of the methylsulfonylmethyl group is a promising strategy for further tuning these properties for specific applications.

Synthetic Method Development using this compound as a Model Substrate

The chemical structure of this compound, featuring an electron-rich aminopyridine ring, makes it an interesting model substrate for the development of new synthetic methodologies. In particular, it is well-suited for studying reactions that involve the functionalization of pyridine rings or aromatic amines.

Utility as a Model Substrate:

Reaction TypeRationale for Use as a Model SubstratePotential Insights Gained
Cross-Coupling Reactions The pyridine ring can be halogenated and then subjected to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). researchgate.netnih.govresearchgate.netDevelopment of new catalytic systems with improved efficiency for heteroaromatic substrates. Understanding the electronic influence of the methylsulfonylmethyl and amino groups on the reaction outcome.
C-H Functionalization The pyridine ring has several C-H bonds that could be targeted for direct functionalization, a highly desirable transformation in modern organic synthesis.Exploration of new reagents and catalysts for the regioselective functionalization of substituted pyridines.
Derivatization of the Amino Group The primary amine is a versatile handle for a wide range of chemical transformations, including acylation, alkylation, and diazotization.Testing the scope and limitations of new reagents and reaction conditions for the modification of aromatic amines.

By employing this compound as a starting material, chemists can explore the reactivity and selectivity of new synthetic methods on a molecule that contains multiple, electronically distinct functional groups. The insights gained from such studies can be broadly applicable to the synthesis of other complex heterocyclic compounds.

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